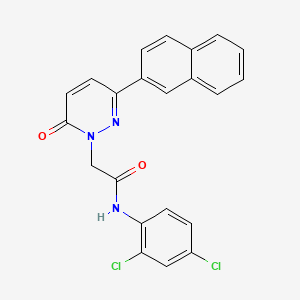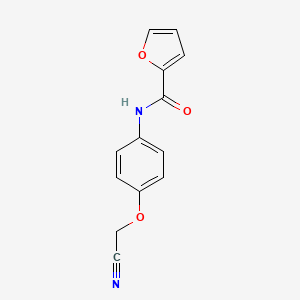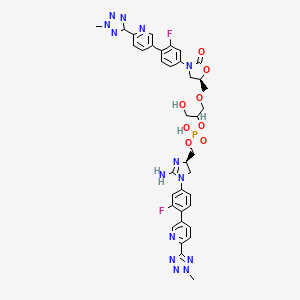
((R)-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-(((R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including fluoro, tetrazolyl, pyridinyl, iminoimidazolidinyl, oxazolidinyl, and phosphate groups, making it a versatile candidate for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
-
Formation of the Fluoro-Tetrazolyl Intermediate: : The initial step involves the synthesis of the 3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl intermediate. This can be achieved through a nucleophilic substitution reaction where a fluoro group is introduced to the aromatic ring, followed by the formation of the tetrazole ring via a cycloaddition reaction.
-
Iminoimidazolidinyl Formation: : The next step involves the formation of the iminoimidazolidinyl group. This can be done by reacting the fluoro-tetrazolyl intermediate with an appropriate amine under acidic conditions to form the iminoimidazolidinyl structure.
-
Oxazolidinyl Group Introduction: : The oxazolidinyl group is introduced through a cyclization reaction involving the fluoro-tetrazolyl intermediate and an appropriate diol under basic conditions.
-
Phosphorylation: : The final step involves the phosphorylation of the hydroxyl group to form the hydrogen phosphate ester. This can be achieved using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The iminoimidazolidinyl and oxazolidinyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iminoimidazolidinyl group would yield an oxo-imidazolidinyl derivative, while reduction of the nitro groups would yield corresponding amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features. It can also be used in the development of new biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its structural complexity and functional diversity make it a promising lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique functional groups allow for tailored modifications to achieve desired characteristics.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and tetrazolyl groups may enhance binding affinity and specificity, while the iminoimidazolidinyl and oxazolidinyl groups may modulate the compound’s activity. The hydrogen phosphate ester group can facilitate cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate
- (®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen sulfate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity, specificity, and stability, making it a valuable candidate for further research and development.
(®-1-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-iminoimidazolidin-4-yl)methyl (1-((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-3-hydroxypropan-2-yl) hydrogen phosphate , highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
特性
分子式 |
C37H37F2N14O8P |
|---|---|
分子量 |
874.7 g/mol |
IUPAC名 |
[(4R)-2-amino-1-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-4,5-dihydroimidazol-4-yl]methyl [1-[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy]-3-hydroxypropan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C37H37F2N14O8P/c1-50-46-34(44-48-50)32-9-3-21(13-41-32)28-7-5-24(11-30(28)38)52-15-23(43-36(52)40)18-59-62(56,57)61-27(17-54)20-58-19-26-16-53(37(55)60-26)25-6-8-29(31(39)12-25)22-4-10-33(42-14-22)35-45-49-51(2)47-35/h3-14,23,26-27,54H,15-20H2,1-2H3,(H2,40,43)(H,56,57)/t23-,26-,27?/m1/s1 |
InChIキー |
TUQOELVZOXJYRP-UTZIHYNGSA-N |
異性体SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](N=C4N)COP(=O)(O)OC(CO)COC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
正規SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(N=C4N)COP(=O)(O)OC(CO)COCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




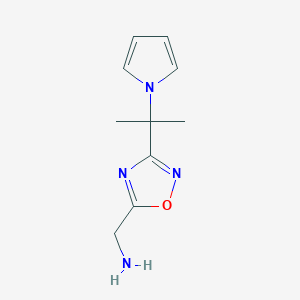
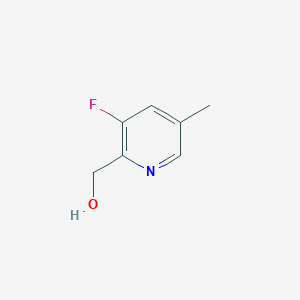
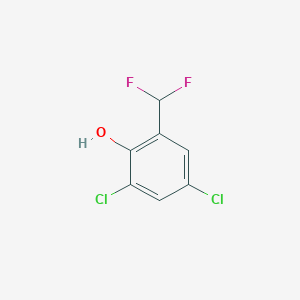
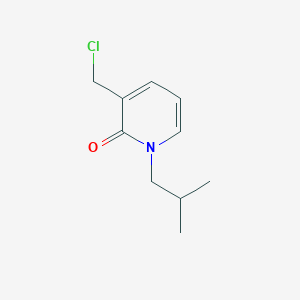
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)

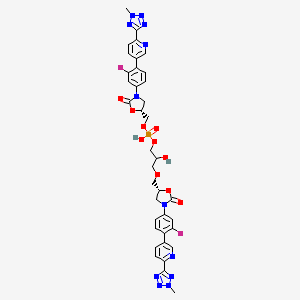
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
